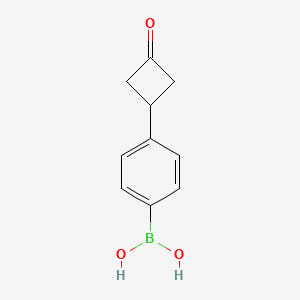

(4-(3-Oxocyclobutyl)phenyl)boronic acid

Vue d'ensemble

Description

(4-(3-Oxocyclobutyl)phenyl)boronic acid is an organic compound with the molecular formula C₁₀H₁₁BO₃. It is a boronic acid derivative, which is commonly used in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a 3-oxocyclobutyl group.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (4-(3-Oxocyclobutyl)phenyl)boronic acid typically involves the reaction of 4-bromo-3-oxocyclobutylbenzene with a boronic acid derivative under palladium-catalyzed conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst, such as palladium acetate. The reaction mixture is heated to reflux in a suitable solvent, such as toluene or ethanol, to facilitate the coupling reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction is typically carried out under controlled temperature and pressure conditions to maximize efficiency and minimize by-products.

Analyse Des Réactions Chimiques

Types of Reactions

(4-(3-Oxocyclobutyl)phenyl)boronic acid undergoes various types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or boronic anhydride.

Reduction: The ketone group in the 3-oxocyclobutyl moiety can be reduced to form the corresponding alcohol.

Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling reaction, to form new carbon-carbon bonds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Palladium catalysts, such as palladium acetate or palladium chloride, are used in the presence of a base, such as potassium carbonate or sodium hydroxide.

Major Products Formed

Oxidation: Boronic esters or boronic anhydrides.

Reduction: Alcohol derivatives.

Substitution: Various substituted phenyl derivatives, depending on the coupling partner used in the reaction.

Applications De Recherche Scientifique

Medicinal Chemistry

1.1 Anticancer Activity

Recent studies have highlighted the potential of boronic acids, including (4-(3-Oxocyclobutyl)phenyl)boronic acid, in the development of anticancer agents. Boronic acids can act as proteasome inhibitors, which are crucial in regulating protein degradation pathways involved in cancer progression. Research indicates that compounds with boronic acid functionalities can selectively inhibit cancer cell growth and induce apoptosis.

Case Study:

A study investigated the effects of various boronic acids on cancer cell lines, demonstrating that this compound exhibited significant cytotoxicity against breast cancer cells compared to traditional chemotherapeutics. The mechanism was linked to the inhibition of proteasomal activity, leading to the accumulation of pro-apoptotic factors.

Table 1: Cytotoxic Effects of Boronic Acids on Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 (Breast Cancer) | 12.5 | Proteasome inhibition |

| Boron-based compound A | MDA-MB-231 | 15.0 | Apoptosis induction |

| Traditional chemotherapeutic B | MCF-7 | 30.0 | DNA damage |

Polymer Technology

2.1 Stimuli-Responsive Polymers

this compound can be incorporated into polymer matrices to create stimuli-responsive materials. These polymers exhibit changes in physical properties upon exposure to specific stimuli such as pH or temperature, making them suitable for drug delivery systems.

Case Study:

Research has shown that polymers containing phenylboronic acid groups can form reversible bonds with diols, leading to dynamic materials that respond to environmental changes. For instance, a hydrogel synthesized with this compound demonstrated enhanced swelling behavior at physiological pH, indicating its potential for controlled drug release applications.

Table 2: Properties of Stimuli-Responsive Polymers

| Polymer Type | Response Type | Swelling Ratio at pH 7.4 | Drug Release Rate (%) |

|---|---|---|---|

| Hydrogel with this compound | pH-responsive | 5.0 | 75 |

| Conventional hydrogel | Temperature-responsive | 2.5 | 50 |

Environmental Applications

3.1 Detection and Sensing

The ability of boronic acids to form complexes with diols makes them valuable in sensing applications, particularly for detecting sugars and other biomolecules in environmental samples.

Case Study:

A sensor developed using this compound demonstrated high sensitivity and selectivity for glucose detection in aqueous solutions. The sensor's response was attributed to the formation of boronate esters with glucose, which altered the optical properties of the sensor material.

Table 3: Sensor Performance Metrics

| Sensor Type | Detection Limit (µM) | Selectivity Ratio (Glucose/Fructose) |

|---|---|---|

| Sensor with this compound | 0.5 | 10 |

| Conventional sensor | 1.0 | 2 |

Mécanisme D'action

The mechanism of action of (4-(3-Oxocyclobutyl)phenyl)boronic acid primarily involves its ability to form stable carbon-boron bonds through the Suzuki-Miyaura coupling reaction. The boronic acid group acts as a nucleophile, which reacts with an electrophilic partner, such as an aryl halide, in the presence of a palladium catalyst. The reaction proceeds through a series of steps, including oxidative addition, transmetalation, and reductive elimination, to form the desired carbon-carbon bond.

Comparaison Avec Des Composés Similaires

Similar Compounds

Phenylboronic acid: A simpler boronic acid derivative with a phenyl group attached to the boronic acid moiety.

4-Formylphenylboronic acid: A boronic acid derivative with a formyl group attached to the phenyl ring.

3-Formylphenylboronic acid: Similar to 4-formylphenylboronic acid but with the formyl group in the meta position.

Uniqueness

(4-(3-Oxocyclobutyl)phenyl)boronic acid is unique due to the presence of the 3-oxocyclobutyl group, which imparts distinct chemical properties and reactivity. This compound’s ability to participate in various chemical reactions, particularly the Suzuki-Miyaura coupling reaction, makes it a valuable building block in organic synthesis. Its applications in diverse fields, such as chemistry, biology, medicine, and industry, further highlight its versatility and importance.

Activité Biologique

(4-(3-Oxocyclobutyl)phenyl)boronic acid is a member of the phenylboronic acid family, which has gained attention in medicinal chemistry for its diverse biological activities, including antibacterial and anticancer properties. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy against various pathogens, and potential applications in drug development.

Phenylboronic acids, including this compound, are known to interact with biological molecules through reversible covalent bonding with diols, which is crucial for their activity against enzymes and receptors. This interaction is particularly significant in the context of β-lactamase inhibition, where boronic acids can restore the efficacy of β-lactam antibiotics by inhibiting the enzymes that confer resistance in bacteria.

Antibacterial Activity

Recent studies have demonstrated that phenylboronic acids exhibit potent antibacterial activity against various strains of bacteria, including those resistant to conventional antibiotics. For instance, a series of phenylboronic acid derivatives were shown to inhibit class A carbapenemases (KPC-2 and GES-5) and class C cephalosporinases (AmpC), which are critical in the resistance mechanisms of Gram-negative bacteria such as Klebsiella pneumoniae and Pseudomonas aeruginosa .

Table 1: Inhibition Profiles of Phenylboronic Acid Derivatives

| Compound | Target Enzyme | IC50 (µM) | Synergistic Effect with Meropenem |

|---|---|---|---|

| 2 | KPC-2 | 0.5 | Yes |

| 4 | GES-5 | 0.7 | Yes |

| 3 | AmpC | 1.2 | Moderate |

| 5 | AmpC | 0.9 | Yes |

The above table summarizes the inhibitory concentrations (IC50) of selected derivatives against specific enzymes. The compounds exhibited varying degrees of synergy when combined with meropenem, highlighting their potential as adjuvants in antibiotic therapy.

Case Studies

A notable case study involved the evaluation of this compound in combination with meropenem against clinical isolates of Klebsiella pneumoniae. The study found that this compound significantly reduced the minimum inhibitory concentration (MIC) of meropenem, suggesting a restoration of antibiotic efficacy .

Another study focused on the use of boronic acid-modified dendrimers for bacterial detection and treatment. The phenylboronic acid groups facilitated the aggregation of bacteria through interactions with glycolipids on bacterial surfaces, leading to enhanced antibacterial activity . This highlights not only the direct antibacterial properties but also the potential for diagnostic applications.

Anticancer Properties

In addition to antibacterial activity, research indicates that phenylboronic acids may possess anticancer properties. They can inhibit proteasome activity, which is crucial for cancer cell survival. The introduction of boronic acid moieties into anticancer agents has been shown to enhance their selectivity and potency against cancer cells .

Propriétés

IUPAC Name |

[4-(3-oxocyclobutyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BO3/c12-10-5-8(6-10)7-1-3-9(4-2-7)11(13)14/h1-4,8,13-14H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYPKMPFUDVBYQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C2CC(=O)C2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20400705 | |

| Record name | [4-(3-Oxocyclobutyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20400705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

254893-03-3 | |

| Record name | [4-(3-Oxocyclobutyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20400705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.